molecular formula C18H17N3O3 B1307373 2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide CAS No. 438211-61-1

2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B1307373
CAS No.: 438211-61-1
M. Wt: 323.3 g/mol
InChI Key: DXNVODKQDCAMKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide typically involves the following steps:

    Formation of Quinoline Derivative: The initial step involves the synthesis of a quinoline derivative. This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Dimethoxyphenyl Group: The quinoline derivative is then reacted with a dimethoxyphenyl compound under specific conditions to introduce the 2,4-dimethoxyphenyl group.

    Formation of Carbohydrazide: The final step involves the reaction of the intermediate compound with hydrazine to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical assays and studies involving protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be advantageous in certain experimental contexts.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-11-7-8-13(17(9-11)24-2)16-10-14(18(22)21-19)12-5-3-4-6-15(12)20-16/h3-10H,19H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVODKQDCAMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001184613
Record name 2-(2,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438211-61-1
Record name 2-(2,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438211-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethoxyphenyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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